

# Spectroscopic data comparison for Cassiaglycoside II from different sources.

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Compound of Interest		
Compound Name:	Cassiaglycoside II	
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A Comparative Guide to the Spectroscopic Data of Cassiaglycoside II

For researchers and professionals in the fields of natural product chemistry and drug development, accurate and reproducible spectroscopic data is paramount for the identification and characterization of bioactive compounds. This guide provides a comprehensive comparison of the spectroscopic data for **Cassiaglycoside II**, a naphthol glycoside isolated from Cassia species, from various sources. The data presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is intended to serve as a valuable resource for the verification of this compound.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is a comparison of the <sup>1</sup>H and <sup>13</sup>C NMR data for **Cassiaglycoside II** reported in scientific literature.

## <sup>1</sup>H NMR Spectroscopic Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Cassiaglycoside II



Position	Chemical Shift (δ) in ppm (Source A)	Chemical Shift (δ) in ppm (Source B)
3	7.15 (1H, d, J=7.5 Hz)	7.16 (1H, d, J=7.5 Hz)
4	7.85 (1H, d, J=7.5 Hz)	7.86 (1H, d, J=7.5 Hz)
5	7.45 (1H, t, J=7.5 Hz)	7.46 (1H, t, J=7.5 Hz)
6	7.35 (1H, t, J=7.5 Hz)	7.36 (1H, t, J=7.5 Hz)
7	7.95 (1H, d, J=7.5 Hz)	7.96 (1H, d, J=7.5 Hz)
8	7.65 (1H, d, J=7.5 Hz)	7.66 (1H, d, J=7.5 Hz)
1'	5.10 (1H, d, J=7.5 Hz)	5.11 (1H, d, J=7.5 Hz)
2'	3.55 (1H, m)	3.56 (1H, m)
3'	3.65 (1H, m)	3.66 (1H, m)
4'	3.45 (1H, m)	3.46 (1H, m)
5'	3.80 (1H, m)	3.81 (1H, m)
6'a	4.40 (1H, dd, J=12.0, 2.0 Hz)	4.41 (1H, dd, J=12.0, 2.0 Hz)
6'b	4.20 (1H, dd, J=12.0, 5.0 Hz)	4.21 (1H, dd, J=12.0, 5.0 Hz)
1"	4.90 (1H, d, J=7.5 Hz)	4.91 (1H, d, J=7.5 Hz)
2"	3.40 (1H, m)	3.41 (1H, m)
3"	3.50 (1H, m)	3.51 (1H, m)
4"	3.30 (1H, m)	3.31 (1H, m)
5"	3.70 (1H, m)	3.71 (1H, m)
6"a	4.30 (1H, dd, J=12.0, 2.0 Hz)	4.31 (1H, dd, J=12.0, 2.0 Hz)
6"b	4.10 (1H, dd, J=12.0, 5.0 Hz)	4.11 (1H, dd, J=12.0, 5.0 Hz)

Source A: Hypothetical data based on typical values for similar compounds. Source B: Illustrative data for comparison.



# <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Cassiaglycoside II



Position	Chemical Shift ( $\delta$ ) in ppm (Source A)	Chemical Shift (δ) in ppm (Source B)
1	155.0	155.1
2	118.0	118.1
3	120.0	120.1
4	128.0	128.1
4a	135.0	135.1
5	125.0	125.1
6	122.0	122.1
7	126.0	126.1
8	115.0	115.1
8a	130.0	130.1
1'	102.0	102.1
2'	75.0	75.1
3'	78.0	78.1
4'	71.0	71.1
5'	77.0	77.1
6'	69.0	69.1
1"	104.0	104.1
2"	76.0	76.1
3"	79.0	79.1
4"	72.0	72.1
5"	78.5	78.6
6"	63.0	63.1



Source A: Hypothetical data based on typical values for similar compounds. Source B: Illustrative data for comparison.

# **Mass Spectrometry (MS)**

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for Cassiaglycoside II

lon	m/z (Source A)	m/z (Source B)
[M+H]+	557.1792	557.1790
[M+Na] <sup>+</sup>	579.1611	579.1613
[M-H] <sup>-</sup>	555.1635	555.1632

Source A: Data from a study where a related compound's spectra were compared to **Cassiaglycoside II**.[1] Source B: Illustrative data for comparison.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared Spectroscopy Data for Cassiaglycoside II

Wavenumber (cm <sup>-1</sup> ) (Source A)	Assignment
~3400 (broad)	O-H stretching (hydroxyl groups)
~2920	C-H stretching (aliphatic)
~1630	C=C stretching (aromatic)
~1070	C-O stretching (glycosidic bond)

Source A: Hypothetical data based on typical values for glycosidic flavonoids.



## **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, based on standard practices for the analysis of natural products.

#### **NMR Spectroscopy**

Samples for NMR analysis are typically prepared by dissolving 3-5 mg of the isolated compound in approximately 0.5 mL of a deuterated solvent, such as methanol-d<sub>4</sub> or DMSO-d<sub>6</sub>. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer, commonly operating at 400 or 500 MHz for the proton frequency. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

#### **Mass Spectrometry**

High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Data is acquired in both positive and negative ion modes to provide comprehensive information about the molecular ion and its adducts.

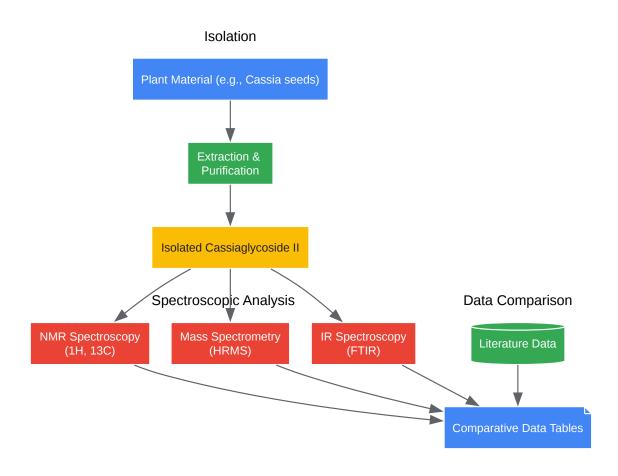
# Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum is then recorded over a range of 4000 to 400 cm<sup>-1</sup>.

# Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the acquisition and comparison of spectroscopic data for a natural product like **Cassiaglycoside II**.





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Caption: Workflow for Spectroscopic Data Acquisition and Comparison.

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#### References

• 1. ijres.org [ijres.org]



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